tert-Butyl 6-bromonicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
6−BrC5H4N(CO2H)+(CH3)3COH→6−BrC5H4N(CO2C(CH3)3)+H2O
The reaction mixture is typically refluxed for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield 6-bromonicotinic acid.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to introduce new substituents at the bromine position.
Acidic Conditions: Employed for the hydrolysis of the ester group.
Major Products Formed:
Substituted Nicotinic Acid Derivatives: Formed through cross-coupling reactions.
6-Bromonicotinic Acid: Obtained by hydrolysis of the ester group.
Scientific Research Applications
tert-Butyl 6-bromonicotinate is used in various scientific research applications, including:
Organic Synthesis: Serves as an intermediate for the synthesis of more complex organic molecules.
Medicinal Chemistry: The pyridine ring and bromine atom are common functional groups in bioactive molecules, making this compound useful in drug discovery.
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromonicotinate is primarily related to its ability to undergo substitution reactions at the bromine position and hydrolysis of the ester group. The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions.
Comparison with Similar Compounds
tert-Butyl 5-bromonicotinate: Similar structure but with the bromine atom at the 5th position.
tert-Butyl 6-chloronicotinate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: tert-Butyl 6-bromonicotinate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which allows for selective reactions and functionalization at the 6th position of the pyridine ring .
Properties
IUPAC Name |
tert-butyl 6-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRMFSKLFAYIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650016 | |
Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-58-2 | |
Record name | 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tert-Butyl) 6-bromonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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